4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one is a compound known for its significant role in the pharmaceutical industry. It is a derivative of piperidine, a heterocyclic amine, and is structurally related to several antihistamine drugs. This compound is notable for its potential therapeutic applications and its role as an intermediate in the synthesis of various pharmacologically active substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one typically involves the reaction of piperidine derivatives with diphenylmethanol under controlled conditions. One common method includes the nucleophilic substitution reaction where piperidine reacts with diphenylmethanol in the presence of a base such as sodium hydride . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like THF or DMF.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic symptoms and inflammation . The compound’s structure allows it to fit into the receptor binding sites, blocking histamine from exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terfenadine: An antihistamine with a similar piperidine structure, used to treat allergic conditions.
Fexofenadine: A metabolite of terfenadine, known for its non-sedative antihistamine properties.
Piperidine: The parent compound, widely used in the synthesis of various pharmaceuticals.
Uniqueness
4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to interact with histamine receptors and its role as an intermediate in the synthesis of other active compounds highlight its importance in both research and industrial applications .
Eigenschaften
CAS-Nummer |
61327-26-2 |
---|---|
Molekularformel |
C27H36N2O2 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C27H36N2O2/c30-26(29-19-8-3-9-20-29)15-10-18-28-21-16-25(17-22-28)27(31,23-11-4-1-5-12-23)24-13-6-2-7-14-24/h1-2,4-7,11-14,25,31H,3,8-10,15-22H2 |
InChI-Schlüssel |
GENTWZOACFQDSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.